N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride
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Overview
Description
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride is a chemical compound that features a furan ring and an oxane ring. The presence of these rings makes it a versatile compound with potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine typically involves the reaction of furan derivatives with oxane derivatives under controlled conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize the reaction time and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of biorefineries to produce furan derivatives from biomass is also gaining traction, as it offers a more sustainable and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets in biological systems. The furan ring can interact with various enzymes and receptors, modulating their activity. The oxane ring enhances the compound’s stability and solubility, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative used in the production of polymers.
2,5-Dimethylfuran:
Furfuryl alcohol: Used in the production of resins and as a solvent
Uniqueness
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine stands out due to its unique combination of a furan ring and an oxane ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2)7-11(4-6-15-12)13-8-10-3-5-14-9-10;/h3,5,9,11,13H,4,6-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVOGDDQMFNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=COC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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